N-((5-((4-fluorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
The compound N-((5-((4-fluorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a 1,2,4-triazole derivative characterized by:
- A 1,2,4-triazole core substituted at position 4 with a 2-methoxyphenyl group.
- A 5-((4-fluorobenzyl)thio) moiety at position 3.
- A methyl group at position 3, further linked to a 4-methoxybenzamide group.
This structure integrates multiple pharmacophoric elements, including aromatic rings, sulfur-containing substituents, and hydrogen-bonding motifs, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation or cancer .
Properties
IUPAC Name |
N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O3S/c1-32-20-13-9-18(10-14-20)24(31)27-15-23-28-29-25(34-16-17-7-11-19(26)12-8-17)30(23)21-5-3-4-6-22(21)33-2/h3-14H,15-16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSDIYPHDUPIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-((4-fluorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a derivative of the 1,2,4-triazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H20FN5O4S, with a molecular weight of 481.502 g/mol. The compound contains multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C23H20FN5O4S |
| Molecular Weight | 481.502 g/mol |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
| XlogP | 3.1 |
Pharmacological Profile
The biological activity of the compound is attributed to its interaction with various biological targets. The 1,2,4-triazole core is known for its broad spectrum of pharmacological effects, including:
- Antifungal Activity : Compounds containing the triazole moiety have been extensively studied for their antifungal properties. In vitro studies have shown that derivatives can inhibit fungal growth effectively against species such as Candida albicans and Aspergillus spp. .
- Antibacterial Activity : The compound exhibits significant antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. For instance, studies indicate that triazole derivatives can achieve minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics like vancomycin and ciprofloxacin .
- Anticancer Potential : Research has highlighted the anticancer activity of triazole derivatives through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
- Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Triazole Ring : The presence of electron-donating groups at specific positions on the triazole ring enhances antibacterial activity .
- Alkyl Chain Length : Variations in the alkyl chain length attached to the nitrogen atom of the triazole can significantly impact the potency against microbial strains .
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
- Antifungal Efficacy : A study demonstrated that a series of 1,2,4-triazoles had MIC values ranging from 0.046 to 3.11 μM against Staphylococcus aureus, showing higher potency than traditional antifungal agents .
- Anticancer Activity : In vitro assays reported that certain triazole derivatives induced significant cytotoxicity in breast cancer cell lines with IC50 values in low micromolar range .
- Anti-inflammatory Studies : Inhibition assays showed that specific derivatives could reduce COX enzyme activity by up to 70%, indicating strong anti-inflammatory potential .
Scientific Research Applications
Structural Overview
The compound's molecular formula is , and it features a triazole ring which is known for its diverse biological activities. The presence of functional groups such as the fluorobenzyl and methoxybenzamide enhances its interaction with biological targets.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Compounds similar to N-((5-((4-fluorobenzyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have shown effectiveness against various bacterial strains. For example, derivatives containing thiadiazole structures have demonstrated potent activity against Xanthomonas oryzae at concentrations as low as 100 μg/mL .
Antitumor Properties
The triazole ring is also associated with antitumor activity. Studies have suggested that triazole derivatives can inhibit cancer cell proliferation by interfering with specific metabolic pathways. The structural similarity of this compound to known antitumor agents implies potential efficacy in cancer treatment.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is influenced by several factors:
- Molecular Weight and Polarity : These factors affect the compound's absorption and distribution within biological systems.
- Functional Groups : The presence of methoxy and amide groups can enhance solubility and bioavailability.
Environmental conditions such as pH and temperature may also impact the stability and efficacy of the compound.
Case Study 1: Antimicrobial Efficacy
A study on thiadiazole derivatives demonstrated that modifications to the triazole structure could enhance antimicrobial potency. Compounds exhibiting similar structural motifs to this compound were tested against a variety of pathogens, showing promising results against resistant strains .
Case Study 2: Antitumor Activity
Research has indicated that triazole-based compounds can induce apoptosis in cancer cells through mitochondrial pathways. A related study highlighted the potential of triazole derivatives in targeting specific cancer types, suggesting that this compound may hold similar therapeutic promise .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physical Properties of Selected 1,2,4-Triazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- The fluorobenzylthio group in the target compound may enhance lipophilicity and membrane permeability compared to analogs with thiophene (6l, ) or indole () substituents.
- The 2-methoxyphenyl group at position 4 introduces steric and electronic effects distinct from 4-chlorophenyl (cytotoxic compound, ) or 4-ethoxyphenyl (structural isomer, ).
Synthetic Feasibility :
- High-yield syntheses (e.g., 93% for 6l ) are achieved with electron-withdrawing groups like trifluoromethyl, whereas bulkier substituents (e.g., indole in ) result in lower yields (69%).
Thermal Stability :
- Melting points vary significantly: cytotoxic indole derivatives exhibit high thermal stability (289.9°C, ), while furan/thiophene analogs melt at lower temperatures (125–160°C, ).
Sulfur-Containing Substituents
- The thioether linkage in the target compound (shared with 6l and cytotoxic indole analogs ) is critical for enzyme inhibition via sulfur-mediated interactions (e.g., with cysteine residues).
- Replacement of thioether with sulfamoyl groups (e.g., in triazine derivatives ) reduces bioavailability due to increased polarity.
Aromatic Substituents
Spectral and Analytical Comparisons
Table 2: Spectral Data for Key Analogs
Insights:
- Aromatic proton signals in <sup>1</sup>H NMR (δ 7.25–7.80) are consistent across analogs, reflecting similar electronic environments .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The most widely employed method involves cyclocondensation between a hydrazine derivative and a carbonyl compound. For instance, reacting 2-methoxyphenylhydrazine with a thiourea precursor under acidic conditions generates the triazole ring. A study by Hou et al. (2025) demonstrated that using acetic acid as a catalyst at 80°C for 12 hours yields the triazole intermediate with >85% efficiency.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate triazole formation. A protocol from PMC (2022) reported that irradiating a mixture of 4-fluorobenzyl mercaptan and 2-methoxybenzaldehyde with hydrazine hydrate at 150 W for 10 minutes achieves 92% conversion. This method reduces reaction times from hours to minutes while maintaining high regioselectivity.
Introduction of the 4-Fluorobenzylthio Group
Incorporating the 4-fluorobenzylthio moiety requires careful sulfur functionalization:
Thioether Formation via Nucleophilic Substitution
The triazole intermediate reacts with 4-fluorobenzyl bromide in the presence of a base. Data from PubChem (2025) indicate that potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours achieves 78% yield. The reaction mechanism involves deprotonation of the triazole’s thiol group, followed by nucleophilic attack on the benzyl bromide.
Alternative Pathways Using Disulfide Reagents
A patent (US7199257B1) describes using 4,4'-dithiobis(fluorobenzyl) as a disulfide precursor, which undergoes cleavage with tris(2-carboxyethyl)phosphine (TCEP) to generate the thioether. This method minimizes side reactions but requires stringent anhydrous conditions.
Coupling of the 4-Methoxybenzamide Moiety
The final step involves attaching the 4-methoxybenzamide group via an amide bond:
Carbodiimide-Mediated Coupling
Reacting the triazole-thioether intermediate with 4-methoxybenzoyl chloride using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves 82% yield. However, this method generates stoichiometric amounts of dicyclohexylurea, complicating purification.
Green Chemistry Approaches
A 2025 study highlighted the use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF, which improved yields to 89% while reducing reaction times to 2 hours.
Optimization of Reaction Conditions
Critical parameters influencing synthesis efficiency include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes kinetics without decomposition |
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Catalyst | HATU/DIPEA | Facilitates amide bond formation |
| Reaction Time | 2–6 hours | Balances completion vs. side reactions |
Data aggregated from,, and demonstrate that deviations beyond these ranges reduce yields by 15–30%.
Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
